molecular formula C19H34N+ B1213391 Benzyltributylammonium bromide CAS No. 25316-59-0

Benzyltributylammonium bromide

Cat. No. B1213391
CAS RN: 25316-59-0
M. Wt: 276.5 g/mol
InChI Key: QSRFYFHZPSGRQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyltributylammonium bromide often involves phase-transfer catalysis, where it can act as a catalyst to enhance the reaction rates between different phases. For instance, its synthesis could be inferred from studies on similar compounds where tetrabutylammonium bromide acts as a phase-transfer catalyst in reactions producing benzyl bromide, demonstrating the crucial role of solubility and ionic interactions in these processes (Lee & Huang, 2002).

Molecular Structure Analysis

Research on the molecular and crystal structures of related quaternary ammonium bromides, such as N-benzyl-N,N-dimethylalkylammonium bromides, reveals insights into the arrangement of hydrophobic and hydrophilic layers in these compounds. These studies highlight the significance of weak C_H...Br interactions and the role of water molecules in forming a three-dimensional network, which could be analogous to the structural properties of benzyltributylammonium bromide (Hodorowicz, Stadnicka, & Czapkiewicz, 2005).

Chemical Reactions and Properties

Benzyltributylammonium bromide finds application in various chemical reactions, such as the efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles, showcasing its utility as an electrophilic bromine source. This process minimizes aromatic bromination, providing a controlled reaction environment for functionalizing compounds (Jordan, Luo, & Reitz, 2003).

Physical Properties Analysis

The solubility of tetrabutylammonium bromide in organic solvents like benzene, as studied in the context of phase-transfer catalysis, provides insights into the physical properties that benzyltributylammonium bromide might exhibit. These properties include the impact of temperature on solubility and the interactions between the compound and the solvent, which are crucial for its effectiveness as a catalyst (Lee & Huang, 2003).

Chemical Properties Analysis

The chemical properties of benzyltributylammonium bromide can be inferred from studies on its role in catalyzing reactions, such as the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives. Its catalytic activity underlines its efficiency and the environmentally friendly nature of the reactions it facilitates, suggesting its broad utility in organic synthesis (Khurana & Kumar, 2009).

Scientific Research Applications

Phase Transfer Catalyst in Isomerization Reactions

  • Scientific Field: Organic Chemistry .
  • Summary of Application: Benzyltributylammonium bromide is used as a phase transfer catalyst in the isomerization reactions of cis-4-formyl-2-azetidinones . Isomerization reactions are crucial in organic chemistry for the synthesis of alkenes .
  • Results or Outcomes: The outcomes of these reactions are typically the formation of trans-2-olefins . The specific results, including quantitative data or statistical analyses, would depend on the exact experimental conditions and are not provided in the available sources.

Preparation of Deep Eutectic Solvents

  • Scientific Field: Biochemistry .
  • Summary of Application: Benzyltributylammonium bromide is used as a hydrogen-bond acceptor in the preparation of deep eutectic solvents. These solvents are used in the isolation of lysozyme from the chicken egg white .
  • Methods of Application: The preparation of deep eutectic solvents involves using Benzyltributylammonium bromide as a hydrogen-bond acceptor in different molar ratios . The solvents are then applied to vortex-assisted dispersive liquid-liquid microextraction of Sudan dyes from food samples .
  • Results or Outcomes: The proposed method was successfully used in the determination of Sudan dyes in chili sauce, chili powder, and ketchup, with satisfactory recoveries of between 89.9 and 119.3% .

Phase Transfer Glycosylation of Novobiocin

  • Scientific Field: Biochemistry .
  • Summary of Application: Benzyltributylammonium bromide is used in the phase transfer glycosylation of novobiocin to yield glucosyl-novobiocin . Glycosylation is a crucial process in biochemistry for the modification of proteins .
  • Results or Outcomes: The outcome of this reaction is the formation of glucosyl-novobiocin . The specific results, including quantitative data or statistical analyses, would depend on the exact experimental conditions and are not provided in the available sources.

Synthesis of Benzyl Esters

  • Scientific Field: Organic Chemistry .
  • Summary of Application: Benzyltributylammonium bromide is used in the synthesis of benzyl esters . Benzyl esters are important compounds in organic chemistry and are often used as intermediates in the synthesis of other organic compounds .
  • Results or Outcomes: The outcome of this reaction is the formation of a benzyl ester . The specific results, including quantitative data or statistical analyses, would depend on the exact experimental conditions and are not provided in the available sources.

Safety And Hazards

Benzyltributylammonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl(tributyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYGXWPMSJPFDG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948158
Record name N-Benzyl-N,N-dibutylbutan-1-aminium bromide
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Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltributylammonium bromide

CAS RN

25316-59-0
Record name Benzyltributylammonium bromide
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Record name 25316-59-0
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Record name N-Benzyl-N,N-dibutylbutan-1-aminium bromide
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Record name Benzyltributylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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